molecular formula C7H11NO B2852187 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one CAS No. 73119-56-9

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one

Cat. No.: B2852187
CAS No.: 73119-56-9
M. Wt: 125.171
InChI Key: ICJWQYASVMBUHL-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one typically involves the cyclization of suitable precursors. One common method involves the base-assisted cyclization of 3-cyanoketones. This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, as well as reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis methods such as the four-step synthesis of related compounds like 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. Key features of these methods include the synthesis of intermediates in water and the use of acid-mediated deprotection steps .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5,5-trimethyl-1H-pyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-4-7(2,3)8-6(5)9/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWQYASVMBUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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